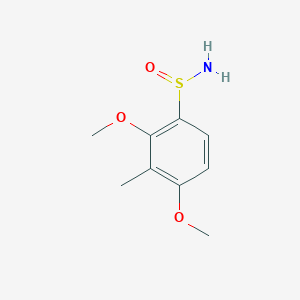

2,4-Dimethoxy-3-methylbenzenesulfinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of dimethoxybenzene derivatives can involve multiple steps, including nitration, reduction, and functional group transformations. For instance, the synthesis of 3,4-dimethoxybenzenamine involves nitration of 3,4-dimethoxybenzene followed by reduction . Similarly, the synthesis of 3,6-dimethoxybenzene-1,2-diamine starts with the hydrogenation of dinitro derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dimethoxy-3-methylbenzenesulfinamide by introducing the appropriate sulfinamide functional group at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of dimethoxybenzene derivatives is characterized by the presence of methoxy groups attached to a benzene ring, which can influence the electronic properties of the molecule. For example, the presence of electron-donating methoxy groups can affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, and in some cases, X-ray crystallography .

Chemical Reactions Analysis

Dimethoxybenzene derivatives can participate in various chemical reactions. For example, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for benzyne-furan Diels-Alder reactions . The electron-donating effect of the methoxy groups can also influence the reactivity of these compounds in other reactions, such as nucleophilic aromatic substitution. The specific reactivity of 2,4-Dimethoxy-3-methylbenzenesulfinamide would depend on the influence of both the methoxy and the sulfinamide groups on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzene derivatives are influenced by their functional groups. For example, the solubility of these compounds in various solvents can be affected by the presence of methoxy groups. The compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has poor water solubility, which is a significant factor in its pharmacological properties . The electronic properties, such as redox potential, can also be studied using electrochemical methods .

Aplicaciones Científicas De Investigación

Anticancer Applications : A study by Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a molecule structurally related to 2,4-Dimethoxy-3-methylbenzenesulfinamide. This research aimed to optimize the molecule's pharmacological properties for development as a cancer therapeutic (Mun et al., 2012).

Chromatographic Analysis : McLellan and Thornalley (1992) synthesized and analyzed compounds like 1,2-diamino-4,5-dimethoxybenzene, closely related to 2,4-Dimethoxy-3-methylbenzenesulfinamide. This was used in a liquid chromatographic fluorimetric assay for the analysis of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).

Biosensors in Disease Diagnosis : Moharana and Pattanayak (2020) investigated the role of biosensors in detecting diseases. They studied the interaction of various compounds, including 1,2-dimethoxy-4-prop-2-enylbenzene (structurally similar to 2,4-Dimethoxy-3-methylbenzenesulfinamide), with proteins for potential medical applications (Moharana & Pattanayak, 2020).

Molecular Structure Analysis : In 2018, Murthy et al. synthesized and characterized a novel sulfonamide molecule, showcasing the utility of sulfonamide derivatives (like 2,4-Dimethoxy-3-methylbenzenesulfinamide) in molecular structure studies and their interactions with proteins (Murthy et al., 2018).

Propiedades

IUPAC Name |

2,4-dimethoxy-3-methylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-7(12-2)4-5-8(14(10)11)9(6)13-3/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLSEFSYKSWXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-3-methylbenzenesulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

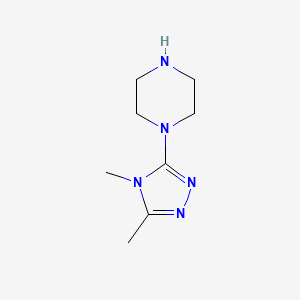

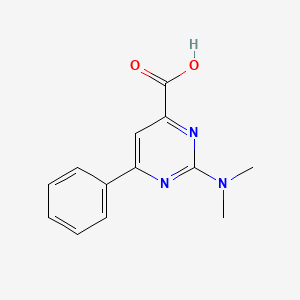

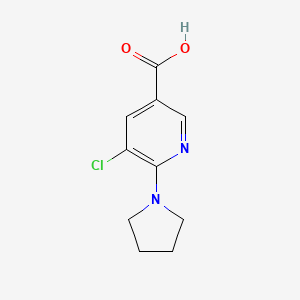

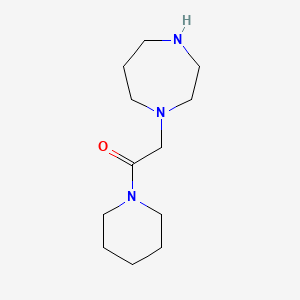

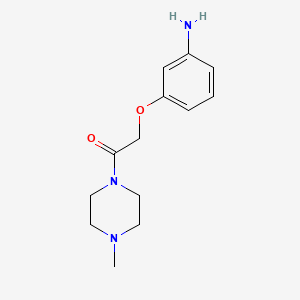

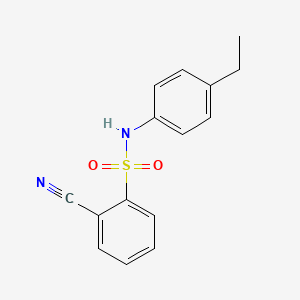

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B3033369.png)

![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)

![2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine](/img/structure/B3033376.png)

![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)

![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)

![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B3033385.png)